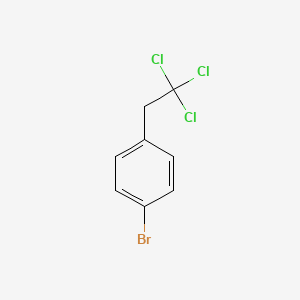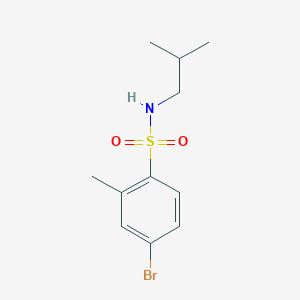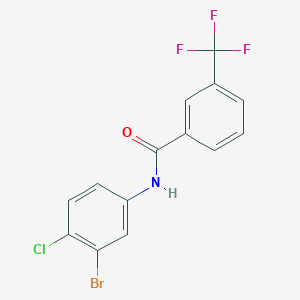
N-(3-Bromo-4-chlorophenyl)-3-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Bromo-4-chlorophenyl)-3-(trifluoromethyl)benzamide is a synthetic organic compound characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromo-4-chlorophenyl)-3-(trifluoromethyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-bromo-4-chloroaniline and 3-(trifluoromethyl)benzoic acid.
Amide Bond Formation: The key step involves the formation of an amide bond between the amine group of 3-bromo-4-chloroaniline and the carboxylic acid group of 3-(trifluoromethyl)benzoic acid. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Automated Systems: Employing automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent addition.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-Bromo-4-chlorophenyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amide functional group.
Coupling Reactions: The trifluoromethyl group can engage in cross-coupling reactions, such as Suzuki or Heck coupling.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents replacing the bromine or chlorine atoms.
Scientific Research Applications
Chemistry
In chemistry, N-(3-Bromo-4-chlorophenyl)-3-(trifluoromethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of halogenated benzamides on biological systems. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-Bromo-4-chlorophenyl)-3-(trifluoromethyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
N-(3-Bromo-4-chlorophenyl)-3-(trifluoromethyl)aniline: Similar structure but with an aniline group instead of a benzamide.
N-(3-Bromo-4-chlorophenyl)-3-(trifluoromethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a benzamide.
N-(3-Bromo-4-chlorophenyl)-3-(trifluoromethyl)benzylamine: Similar structure but with a benzylamine group instead of a benzamide.
Uniqueness
N-(3-Bromo-4-chlorophenyl)-3-(trifluoromethyl)benzamide is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, combined with a trifluoromethyl group. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications.
Properties
CAS No. |
1065483-58-0 |
|---|---|
Molecular Formula |
C14H8BrClF3NO |
Molecular Weight |
378.57 g/mol |
IUPAC Name |
N-(3-bromo-4-chlorophenyl)-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C14H8BrClF3NO/c15-11-7-10(4-5-12(11)16)20-13(21)8-2-1-3-9(6-8)14(17,18)19/h1-7H,(H,20,21) |
InChI Key |
OUAVNWKIKMXUDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC(=C(C=C2)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


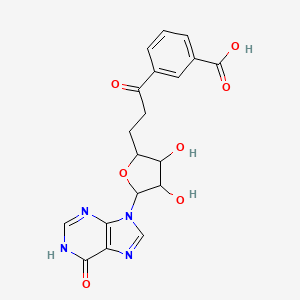
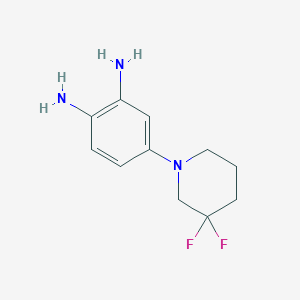


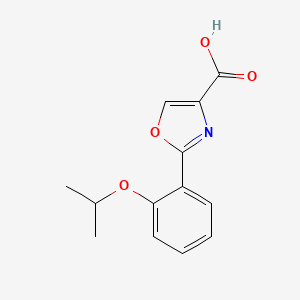
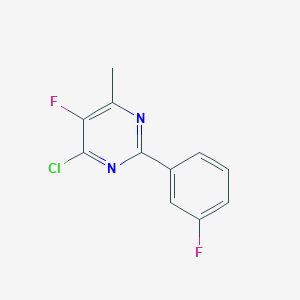

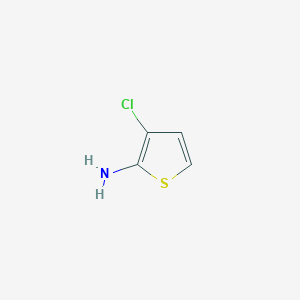
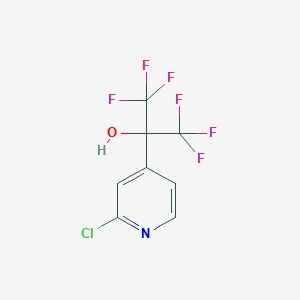
amine](/img/structure/B12077658.png)


